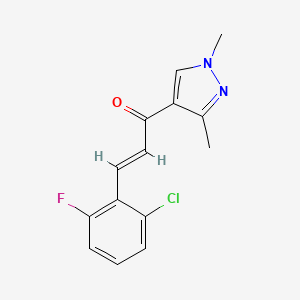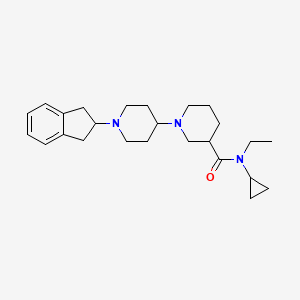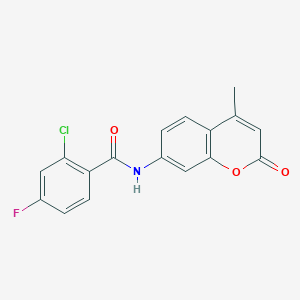
3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as EF24, is a synthetic compound that has been studied extensively for its potential use in cancer treatment. EF24 belongs to a class of compounds called curcuminoids, which are derived from the spice turmeric.
Mecanismo De Acción
3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one exerts its anti-cancer effects through a variety of mechanisms. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one also activates the p53 tumor suppressor pathway, which induces cell cycle arrest and apoptosis in cancer cells. Additionally, 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in cancer cells. 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. Additionally, 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to inhibit the activity of enzymes involved in the metabolism of glucose, which can lead to decreased glucose uptake in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments is its potent anti-cancer properties. 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to be effective in various cancer cell lines and animal models. Another advantage is its low toxicity to normal cells, which makes it a promising candidate for cancer treatment. However, one limitation of using 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one. One direction is to investigate its potential use in combination with other anti-cancer agents. 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to enhance the anti-cancer effects of other agents, such as cisplatin and doxorubicin. Another direction is to investigate its potential use in treating other diseases, such as Alzheimer's disease and diabetes. Additionally, further research is needed to optimize the synthesis method of 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one and improve its solubility in water.
Métodos De Síntesis
3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one can be synthesized using a modified version of the Claisen-Schmidt condensation reaction. The reaction involves the condensation of 2-chloro-6-fluorobenzaldehyde and 1,3-dimethyl-1H-pyrazol-4-amine with ethyl acetoacetate in the presence of a base. The resulting product is then hydrolyzed to yield 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one.
Aplicaciones Científicas De Investigación
3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to possess potent anti-cancer properties in various cancer cell lines. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has also been shown to inhibit the growth of cancer cells in vivo in animal models. In addition to its anti-cancer properties, 3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has also been studied for its potential use in treating other diseases such as Alzheimer's disease, diabetes, and inflammation.
Propiedades
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(1,3-dimethylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-11(8-18(2)17-9)14(19)7-6-10-12(15)4-3-5-13(10)16/h3-8H,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXZSGPHKZQJOE-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C=CC2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1C(=O)/C=C/C2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-1-[3-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5487854.png)
![3-cyclopentyl-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]propanamide](/img/structure/B5487855.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5487859.png)

![N-[2-(benzoylamino)-3-(2-furyl)acryloyl]leucine](/img/structure/B5487870.png)
![methyl 2-{[3-(3-chlorophenyl)-2-cyanoacryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5487874.png)
![2-(dimethylamino)ethyl [5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate hydrochloride](/img/structure/B5487886.png)
![2-butyl-5-imino-6-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5487903.png)
![5-[4-(benzyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5487908.png)
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5487924.png)


![1-(4-ethylbenzyl)-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyrrolidinone](/img/structure/B5487943.png)
![2-(1-{[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5487945.png)